

Verifying Certified Isotrak® Values: A Guide to Experimental Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isotrac

Cat. No.: B13740967

[Get Quote](#)

For researchers and scientists in drug development and related fields, the accuracy of experimental conditions is paramount. When employing radioactive sources, such as those from the Isotrak® line by Eckert & Ziegler, verifying the certified activity of the source is a critical quality control step. Isotrak® provides high-quality radioactive reference sources with calibrations performed in ISO 17025 accredited laboratories and traceable to national standards like NIST.^{[1][2]} This guide provides a framework for experimentally comparing your laboratory measurements against the certified values provided by Isotrak®, ensuring the reliability of your experimental starting point.

Data Presentation: Certified vs. Experimental Values

The core of the verification process is the direct comparison of the experimentally measured activity of a radionuclide with its certified value. The following table summarizes hypothetical data for a Cesium-137 (¹³⁷Cs) reference source.

Parameter	Isotrak® Certified Value	Experimental Value
Radionuclide	¹³⁷ Cs	¹³⁷ Cs
Reference Date	12/01/2025 12:00 GMT	N/A
Certified Activity (Bq)	370,000 ± 5% (k=2)	365,800 ± 6.2% (k=2)
Gamma Emission Energy (keV)	661.7	662.1 ± 0.5

This data is for illustrative purposes only.

Experimental Protocol: Gamma Spectrometry for Activity Verification

This protocol outlines a standard procedure for determining the activity of a ^{137}Cs gamma source using a Sodium Iodide (NaI) scintillation detector and multichannel analyzer (MCA).

Objective: To measure the activity of an Isotrak® ^{137}Cs reference source and compare it to its certified value.

Materials:

- Isotrak® ^{137}Cs reference source with calibration certificate.
- NaI(Tl) scintillation detector.
- High Voltage Power Supply for the detector.
- Preamplifier and Amplifier.
- Multichannel Analyzer (MCA).
- Lead shielding to reduce background radiation.
- Calibrated positioning jig to ensure reproducible source-to-detector geometry.
- Data acquisition and analysis software.

Methodology:

- System Setup & Calibration:
 - Assemble the gamma spectroscopy system within a lead shield.
 - Position the NaI(Tl) detector and connect it to the power supply, preamplifier, amplifier, and MCA.

- Perform an energy calibration of the spectrometer using standard sources with known gamma energies (e.g., ^{60}Co , ^{22}Na). This establishes the relationship between channel number and gamma-ray energy.
- Perform an efficiency calibration of the detector at the specific source-to-detector distance to be used. This is crucial for converting measured counts into an absolute activity. Use a set of calibrated gamma sources of known activities and various energies that span the energy range of interest.

• Background Measurement:

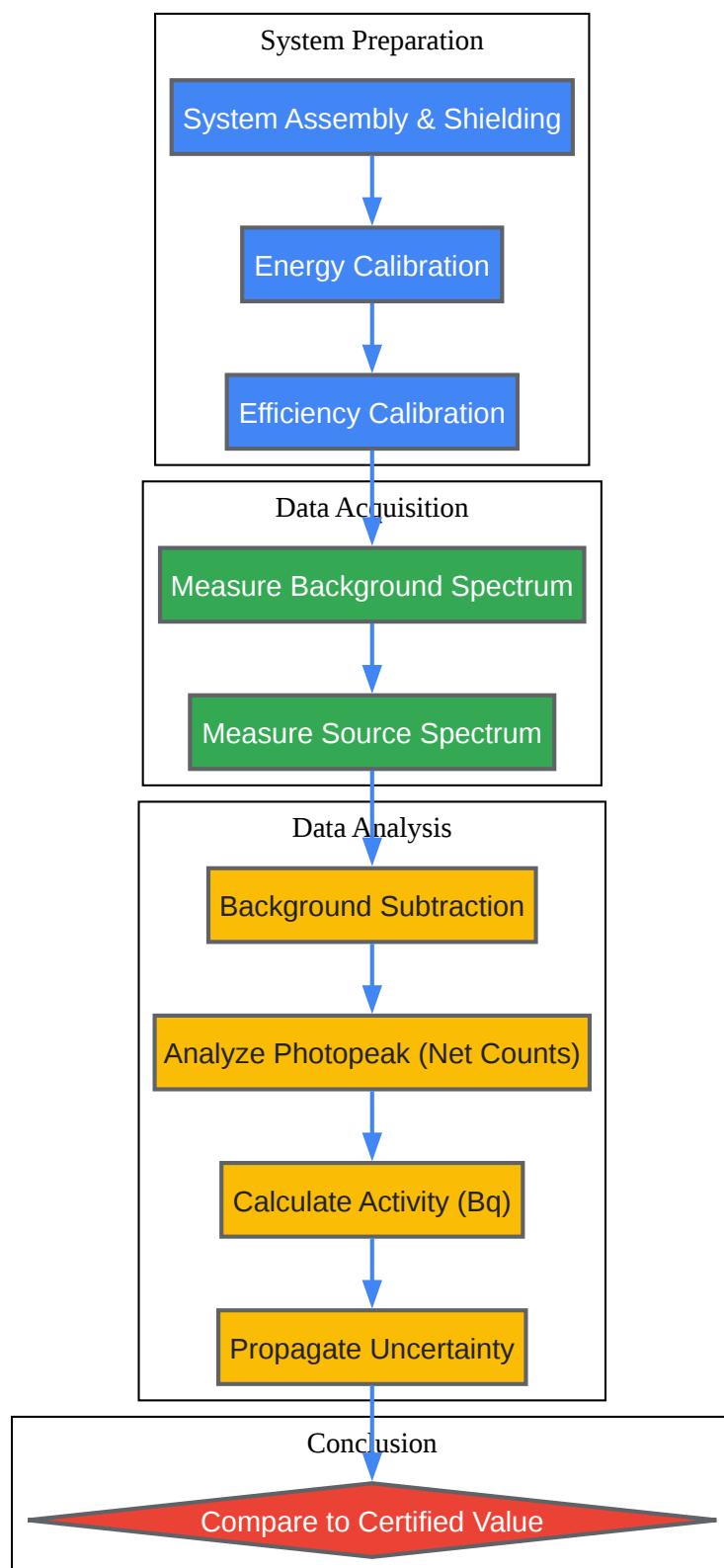
- With the ^{137}Cs source removed from the shielding, acquire a background spectrum for a time period identical to that planned for the sample measurement. This accounts for naturally occurring radiation.

• Source Measurement:

- Place the Isotrak® ^{137}Cs source in the positioning jig at the predetermined, reproducible distance from the detector.
- Acquire the gamma-ray spectrum for a sufficient time to obtain good counting statistics in the 661.7 keV photopeak.

• Data Analysis:

- Subtract the background spectrum from the source spectrum.
- Identify the full-energy photopeak for ^{137}Cs at ~662 keV.
- Determine the net counts (area) under this photopeak.
- Calculate the activity (A) of the source using the following formula:
 - $$A (\text{Bq}) = (\text{Net Counts}) / (t * \epsilon * I)$$
 - Where:
 - t is the acquisition live time in seconds.

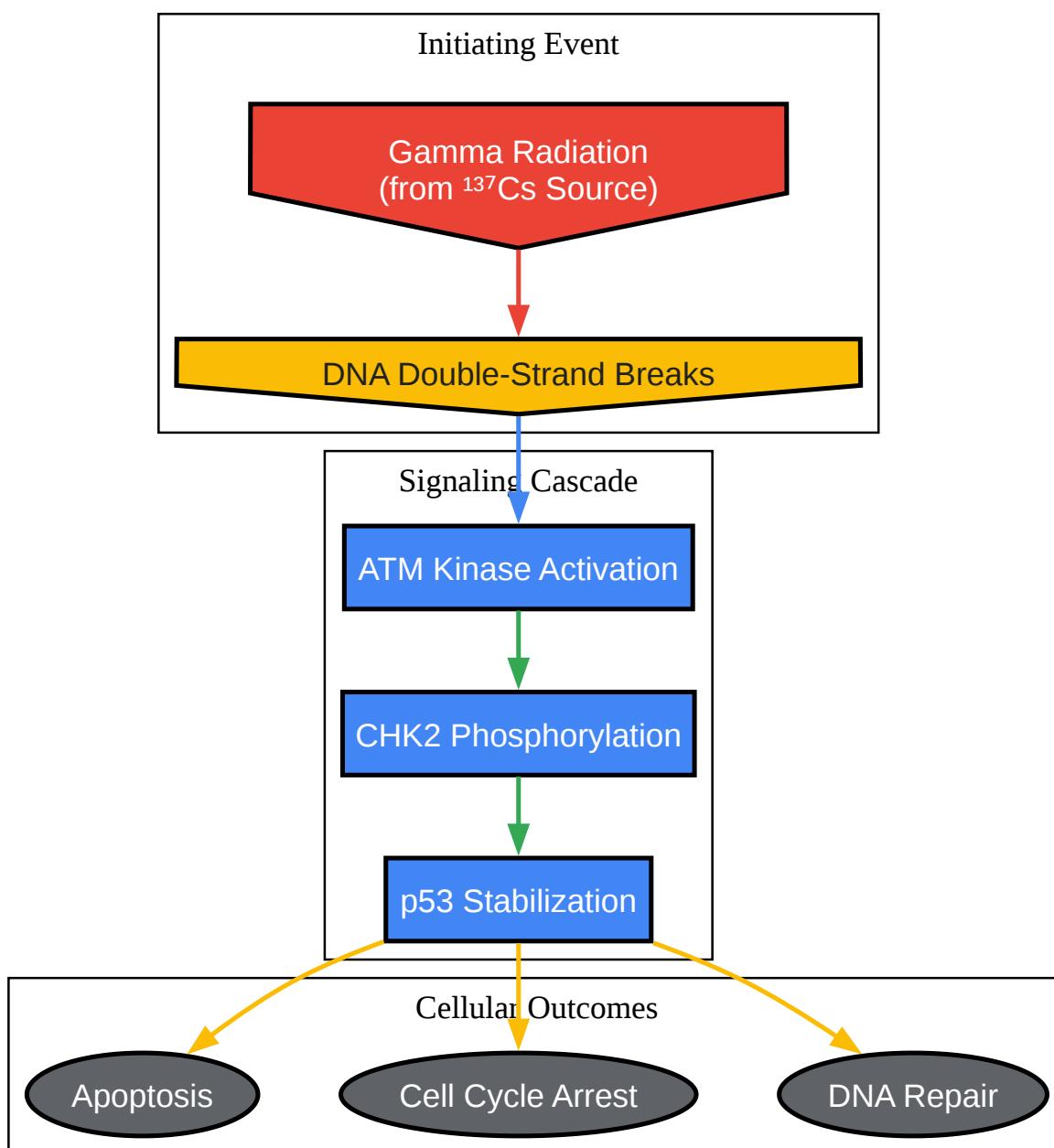

- ϵ is the detector efficiency at 662 keV for the specific geometry.
- I is the gamma-ray emission probability for the 662 keV decay (0.851 for ^{137}Cs).

- Uncertainty Analysis:
 - Propagate all sources of uncertainty, including counting statistics, efficiency calibration, timing, and the certified values of the calibration sources, to determine the combined uncertainty of the experimental value.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental verification of the Isotrak® source activity.



[Click to download full resolution via product page](#)

Workflow for verifying the activity of a certified reference source.

Application Context: Downstream Signaling Pathway

Accurate source dosimetry is the first step for many radiobiology experiments. For instance, irradiating cells with a calibrated ^{137}Cs source can be used to study the DNA Damage Response (DDR) pathway. An accurately known dose (which depends on the source activity) is critical for reproducible results. The diagram below shows a simplified representation of a DDR signaling cascade initiated by gamma-ray induced DNA double-strand breaks (DSBs).

[Click to download full resolution via product page](#)

Simplified DNA damage response pathway initiated by gamma radiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EZAG Holding | Isotrak Calibration Sources - EZAG Holding [ezag.com]
- 2. EZAG Holding | Certifications - EZAG Holding [ezag.com]
- To cite this document: BenchChem. [Verifying Certified Isotrak® Values: A Guide to Experimental Comparison]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13740967#comparing-experimental-data-with-certified-isotrak-values>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com